6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C15H16FN5S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16FN5S/c1-20-8-6-10(7-9-20)13-17-18-15-21(13)19-14(22-15)11-4-2-3-5-12(11)16/h2-5,10H,6-9H2,1H3 |
InChI Key |
ZSPFTZKJJMGZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4F |
Origin of Product |
United States |
Biological Activity
6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound belonging to the class of triazolothiadiazoles. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring fused with a thiadiazole moiety. The presence of a fluorophenyl group and a piperidine ring contributes to its pharmacological profile.
- Molecular Formula : C_{14}H_{16}F N_{5}S
- Molecular Weight : 305.37 g/mol
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of triazolothiadiazole derivatives. Specifically, compounds within this class have shown significant activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | A549 (Lung) | 12.5 |
| 6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | MCF7 (Breast) | 15.0 |
The compound has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins such as Bcl-2 and caspases .
Antimicrobial Activity
The antimicrobial efficacy of triazolothiadiazoles has also been documented. In vitro studies indicate that these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways .
Anti-inflammatory Activity
Inflammation-related pathways are also targeted by this compound. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Structure-Activity Relationship (SAR)
The biological activity of 6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be influenced by various structural modifications:
- Fluorine Substitution : Enhances lipophilicity and may improve cellular uptake.
- Piperidine Ring : Contributes to receptor binding affinity and selectivity.
- Triazole-Thiadiazole Framework : Essential for maintaining biological activity across different assays.
Case Studies
A notable study demonstrated the efficacy of a related triazolothiadiazole derivative in a xenograft model of lung cancer. Treatment resulted in a significant reduction in tumor volume compared to controls (p < 0.05), indicating potential for further development as an anticancer agent .
Comparison with Similar Compounds
Structural and Substituent Variations
Triazolothiadiazole derivatives are diversified by substituents at positions 3 and 4. Key analogues include:
Impact of Substituents on Bioactivity
- Adamantyl vs. Piperidinyl groups, as in the target compound, may enhance CNS targeting due to increased lipophilicity.
- Fluorophenyl Derivatives : Fluorine at the phenyl ring (e.g., ) improves metabolic stability and binding affinity. For example, 3-(2-fluorophenyl)-6-phenyltriazolo[3,4-b]thiadiazole exhibited 68% inhibition of inflammation in rats at 50 mg/kg .
- Heterocyclic Substituents : Pyrrolyl or pyridinyl groups (e.g., ) enhance antibacterial and antiproliferative activities. For instance, 3-(4-pyridinyl)-6-(5-nitro-2-furanyl) derivatives showed moderate activity against E. coli (MIC: 16 µg/mL) .
Pharmacological Activities
- Anticancer: Compounds with naphthoxy or chlorophenyl groups (e.g., ) demonstrated significant cytotoxicity. CPNT (50 mg/kg) increased survival time in Ehrlich ascitic carcinoma models by 45% compared to controls .
- Anti-inflammatory : Derivatives with methoxyphenyl or fluorophenyl groups (e.g., ) showed superior activity to naproxen (standard drug) in rodent models.
- Antibacterial: Microwave-synthesized triazolothiadiazoles (e.g., 3g in ) exhibited broad-spectrum activity against S. aureus and P. aeruginosa (MIC: 4–8 µg/mL).
Structural and Energetic Analyses
- Hirshfeld Surface Analysis : Adamantyl-substituted derivatives (e.g., ) showed higher contributions from H···H (42%) and C···H (18%) interactions compared to phenyl analogues (H···H: 38%, C···H: 15%), indicating stronger van der Waals forces.
- Molecular Electrostatic Potential (MESP): Fluorophenyl groups create electron-deficient regions, facilitating interactions with enzymatic targets (e.g., cyclooxygenase in anti-inflammatory activity) .
Preparation Methods
Cyclocondensation of 4-Amino-3-Mercapto-1,2,4-Triazoles
The core triazolothiadiazole scaffold is typically synthesized via cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with electrophilic partners. For the target compound:
- Step 1 : Synthesis of 4-amino-3-(1-methyl-4-piperidinyl)-5-mercapto-1,2,4-triazole (Intermediate A ) via reaction of 1-methyl-4-piperidinyl hydrazine with carbon disulfide and potassium hydroxide, followed by hydrazine-mediated cyclization.
- Step 2 : Cyclocondensation of Intermediate A with 2-fluorophenyl α-bromoacetophenone in the presence of triethylamine or heteropolyacid catalysts (e.g., H₃PW₁₂O₄₀) under refluxing ethanol. This step forms the thiadiazole ring via nucleophilic substitution and annulation.
Reaction Scheme :
$$
\text{Intermediate A} + \text{2-Fluorophenyl α-bromoacetophenone} \xrightarrow[\text{EtOH, reflux}]{\text{Heteropolyacid}} \text{Target Compound}
$$
One-Pot Microwave-Assisted Synthesis
Modern protocols leverage microwave irradiation to enhance efficiency:
- Procedure : A mixture of 4-amino-3-mercapto-triazole , 2-fluorophenylglyoxal , and 1-methyl-4-piperidinylamine is irradiated under solvent-free conditions at 150–160°C for 10–15 minutes. This method achieves high regioselectivity and yields (>85%) by minimizing side reactions.
Comparative Analysis of Methods
Critical Optimization Parameters
- Catalyst Selection : Heteropolyacids (e.g., H₃PW₁₂O₄₀) improve cyclization efficiency compared to traditional bases like K₂CO₃.
- Solvent Effects : Ethanol or DMF enhances solubility of intermediates, while solvent-free conditions favor microwave protocols.
- Substituent Compatibility : Electron-withdrawing groups (e.g., 2-fluorophenyl) enhance electrophilicity at the α-carbon, facilitating annulation.
Structural Characterization
Key analytical data for validation:
- ¹H NMR : Distinct signals for 2-fluorophenyl (δ 7.3–7.8 ppm) and piperidinyl protons (δ 2.5–3.1 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 358 [M+H]⁺.
- X-ray Crystallography : Confirms regioselective formation of the triazolo[3,4-b]thiadiazole core.
Q & A
Q. What are the established synthetic routes for 6-(2-fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Core Formation: Cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions to form the triazolothiadiazole core .
- Substituent Introduction: Sequential substitution at positions 3 and 6 using nucleophilic/electrophilic agents. For example, coupling 2-fluorophenyl and 1-methyl-4-piperidinyl groups via Suzuki or Ullmann reactions .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Strategies:
- Temperature: Higher yields (70–80%) are achieved at 80–100°C for cyclization .
- Catalysts: Use Pd(PPh₃)₄ for cross-coupling reactions to enhance regioselectivity .
Q. Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Hydrazine + CS₂, KOH, 80°C | 65 | |
| Piperidinyl Substitution | 1-Methylpiperidine, DMF, 100°C | 75 |
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths/angles (e.g., triazole-thiadiazole fusion at 1.34–1.41 Å) .
- Spectroscopy:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm) .
- IR: Identify S-N (650 cm⁻¹) and C-F (1220 cm⁻¹) stretches .
- Mass Spectrometry: ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 386.4) .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution (MIC against S. aureus and E. coli) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ in HepG2 or MCF-7) .
- Enzyme Inhibition: COX-2 selectivity assays (IC₅₀ < 10 µM reported for analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Methodological Answer:
Q. Table 2: SAR of Triazolothiadiazole Derivatives
| Substituent (Position 6) | COX-2 IC₅₀ (µM) | Cytotoxicity (HeLa, IC₅₀ µM) | Reference |
|---|---|---|---|
| 2-Fluorophenyl | 8.2 | 15.4 | |
| 3,5-Dimethoxyphenyl | 12.7 | 22.1 | |
| Biphenyl-4-yl | 5.9 | 9.8 |
Q. What computational approaches predict binding modes with biological targets?
Methodological Answer:
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
Q. What strategies identify molecular targets for this compound?
Methodological Answer:
Q. How does crystallography inform optimization of solid-state properties?
Methodological Answer:
- Packing Analysis: Identify π-π stacking (e.g., between triazole and fluorophenyl groups at 3.5 Å) .
- Solubility Prediction: Correlate crystal lattice energy (calculated via Mercury) with solubility in DMSO/water .
- Polymorph Screening: Use solvent evaporation (acetone vs. methanol) to isolate stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
